3-(2-Iodoacetamido)-PROXYL

Description

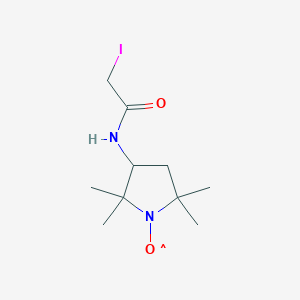

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)-2-iodoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19IN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHFOUJKRORWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)NC(=O)CI)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL: A Versatile Spin Label for Probing Biomolecular Structure and Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Iodoacetamido)-PROXYL is a stable nitroxide radical that serves as a crucial tool in the field of molecular biology and biophysics. Its paramount application lies in site-directed spin labeling (SDSL) in conjunction with electron paramagnetic resonance (EPR) spectroscopy. This technique allows for the precise measurement of distances, dynamics, and solvent accessibility within proteins, nucleic acids, and their complexes. The iodoacetamido functional group of this spin label exhibits high reactivity and specificity towards thiol groups, particularly those of cysteine residues, enabling the targeted introduction of a paramagnetic center into a biomolecule of interest. This in-depth guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.

Core Properties and Synthesis

This compound, also known as 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a derivative of the PROXYL (2,2,5,5-tetramethylpyrrolidin-1-oxyl) nitroxide. The presence of the stable nitroxide free radical is the basis for its utility in EPR spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₈IN₂O₂ | [1] |

| Molecular Weight | 325.17 g/mol | [1] |

| CAS Number | 27048-01-7 | [1] |

| Appearance | Off-white to yellow powder/solid | [2][3] |

| Melting Point | 162-164 °C (lit.) | [3] |

| Solubility | Soluble in organic solvents like DMSO and DMF. | [4] |

| Storage Conditions | 2-8 °C, protect from light. | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 3-amino-PROXYL. The key transformation is the acylation of the amino group with an iodoacetyl moiety.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-amino-PROXYL

-

Iodoacetic anhydride (B1165640) (or iodoacetyl chloride)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-PROXYL in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine or DIPEA (typically 1.1 to 1.5 equivalents).

-

Acylation: Slowly add a solution of iodoacetic anhydride (or iodoacetyl chloride) in anhydrous DCM (typically 1.0 to 1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

-

Characterization: Confirm the identity and purity of the product using techniques such as mass spectrometry and NMR spectroscopy (after reduction of the nitroxide radical to the corresponding hydroxylamine (B1172632) to enable sharp NMR signals).

Logical Relationship: Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Mechanism of Action and Reaction with Thiols

The utility of this compound as a spin label stems from the specific and efficient reaction of its iodoacetamido group with the thiol side chain of cysteine residues in proteins. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Mechanism: The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as a nucleophile and attacks the electrophilic carbon atom of the iodoacetamido group. This leads to the displacement of the iodide ion, which is a good leaving group, and the formation of a stable thioether bond between the PROXYL spin label and the cysteine residue. The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), which favors the deprotonation of the cysteine thiol group.

Signaling Pathway: Covalent Labeling of Cysteine

References

An In-depth Technical Guide to the Mechanism and Application of 3-(2-Iodoacetamido)-PROXYL

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Iodoacetamido)-PROXYL (IPSL) is a sulfhydryl-reactive nitroxide spin label pivotal for investigating the structure, dynamics, and conformational changes of biomolecules through Electron Paramagnetic Resonance (EPR) spectroscopy. This guide provides a comprehensive overview of its core mechanism of action, detailed experimental protocols for its application, and a summary of key quantitative data. Furthermore, it illustrates the utility of IPSL in elucidating complex biological processes, such as the enzymatic cycle of Ca²⁺-ATPase and the gating mechanism of ion channels, through detailed signaling pathway diagrams.

Core Mechanism of Action

The primary function of this compound is to serve as a paramagnetic probe that can be covalently attached to a specific site within a biological macromolecule, most commonly a protein.[1][2][3][4] The mechanism of action is centered on the selective reaction of its iodoacetamide (B48618) functional group with the sulfhydryl side chain of cysteine residues.

This reaction proceeds via a bimolecular nucleophilic substitution (S₂N) mechanism.[5] The deprotonated thiol group of a cysteine residue (thiolate anion, Cys-S⁻), acting as a nucleophile, attacks the electrophilic carbon atom of the iodoacetamide moiety. This results in the displacement of the iodide ion as a leaving group and the formation of a stable thioether bond between the PROXYL spin label and the cysteine residue.

The specificity of this reaction for cysteine is enhanced under slightly alkaline conditions (pH 8-9), which favors the formation of the more nucleophilic thiolate anion.[5] Once covalently attached, the nitroxide radical of the PROXYL group, which contains a stable unpaired electron, allows the labeled protein to be studied by EPR spectroscopy. The spectral line shape of the EPR signal is highly sensitive to the local environment and motional dynamics of the spin label, providing invaluable insights into the structure and function of the protein.[6][7][8][9]

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of this compound and related iodoacetamide spin labels.

| Parameter | Value | Conditions | Reference(s) |

| Reaction Kinetics | |||

| Second-Order Rate Constant | 36 M⁻¹ min⁻¹ | with free cysteine at pH 7 | |

| Physical Properties | |||

| Molecular Weight | 325.17 g/mol | [3][4][10][11] | |

| Melting Point | 162-164 °C | [3][4][11] | |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), limited in water | [5] | |

| Storage Conditions | 2-8 °C, protected from light | [3][4] |

| Parameter | Representative Value (PROXYL Nitroxide) | Description | Reference(s) |

| EPR Spectroscopic Parameters | |||

| g-value (isotropic) | ~2.006 | A measure of the magnetic moment of the unpaired electron. For organic radicals like nitroxides, this value is close to that of a free electron. | [12] |

| Hyperfine Coupling Constant (A_iso) | 14-16 G | Describes the interaction between the electron spin and the nuclear spin of the nitrogen atom in the nitroxide group. | [13][14] |

| Rotational Correlation Time (τc) | 1.15 - 1.25 ns | For iodoacetamidoproxyl labeled annexins, this indicates the motional freedom of the spin label. | [15] |

Experimental Protocols

Site-Directed Spin Labeling of Sarcoplasmic Reticulum Ca²⁺-ATPase

This protocol is adapted from studies investigating the conformational changes of the sarcoplasmic reticulum Ca²⁺-ATPase.[16]

Materials:

-

Sarcoplasmic Reticulum (SR) vesicles

-

Labeling Buffer: 80 mM KCl, 10 mM MOPS, pH 7.0

-

This compound (IPSL) stock solution (e.g., 100 mM in DMSO)

-

Dithiothreitol (DTT)

-

Quenching Solution: 10 mM DTT in Labeling Buffer

-

Washing Buffer: Labeling Buffer

-

Centrifuge and appropriate tubes

-

EPR spectrometer

Procedure:

-

Preparation of SR Vesicles: Isolate SR vesicles from rabbit skeletal muscle according to established protocols. Resuspend the purified vesicles in Labeling Buffer to a final protein concentration of 10-20 mg/mL.

-

Reduction of Cysteine Residues (Optional): If necessary to ensure all target cysteines are in a reduced state, incubate the SR vesicles with a 2-5 fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT by pelleting the vesicles via ultracentrifugation and resuspending in fresh, DTT-free Labeling Buffer. Repeat this washing step twice.

-

Spin Labeling Reaction:

-

Add a 5 to 10-fold molar excess of the IPSL stock solution to the SR vesicle suspension.

-

Incubate the reaction mixture in the dark with gentle agitation for 1-4 hours at room temperature, or overnight at 4°C. The reaction should be performed in the dark as iodoacetamide is light-sensitive.

-

-

Quenching of Unreacted Label: Add an excess of the Quenching Solution to the reaction mixture to react with any unreacted IPSL. Incubate for 30 minutes.

-

Removal of Unreacted Label:

-

Pellet the spin-labeled SR vesicles by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

-

Carefully remove the supernatant containing the unreacted label and quenching agent.

-

Resuspend the pellet in fresh Washing Buffer.

-

Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of free spin label.

-

-

EPR Sample Preparation and Spectroscopy:

-

Resuspend the final pellet of spin-labeled SR vesicles in a minimal volume of Labeling Buffer.

-

Load the concentrated sample into a quartz capillary tube suitable for EPR measurements.

-

Record the EPR spectrum at room temperature using an X-band EPR spectrometer. Typical settings include a microwave frequency of ~9.5 GHz, microwave power of 10-20 mW, modulation amplitude of 1-2 G, and a scan range of 100-150 G.

-

Spin Labeling of the KcsA Potassium Channel

This protocol provides a general workflow for spin labeling the KcsA potassium channel, a model for studying ion channel gating.[17][18][19]

Materials:

-

Purified KcsA protein with a single cysteine mutation at the desired labeling site.

-

Labeling Buffer: e.g., 20 mM Tris-HCl, 150 mM KCl, pH 7.5.

-

Detergent (e.g., n-Dodecyl β-D-maltoside, DDM) at a concentration above the critical micelle concentration.

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound (IPSL) stock solution (e.g., 100 mM in DMSO).

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50).

Procedure:

-

Protein Preparation and Reduction:

-

Concentrate the purified KcsA protein to approximately 5-10 mg/mL in Labeling Buffer containing detergent.

-

Add a 5-10 fold molar excess of TCEP to the protein solution and incubate for 1 hour at room temperature to ensure the target cysteine is reduced.

-

-

Spin Labeling Reaction:

-

Add a 10-fold molar excess of the IPSL stock solution to the reduced KcsA protein.

-

Incubate the reaction mixture in the dark with gentle mixing for 4-12 hours at 4°C.

-

-

Removal of Unreacted Label:

-

Load the labeling reaction mixture onto an SEC column pre-equilibrated with Labeling Buffer containing detergent.

-

Elute the protein and collect fractions. The spin-labeled protein will elute in the void volume, while the smaller, unreacted spin label will be retained on the column.

-

Monitor the elution profile by measuring absorbance at 280 nm.

-

-

Confirmation of Labeling (Optional):

-

Assess the extent of labeling using mass spectrometry to detect the mass shift corresponding to the addition of the spin label.

-

Alternatively, perform a control EPR measurement on a cysteine-free KcsA mutant subjected to the same labeling protocol to ensure no non-specific labeling has occurred.[6]

-

-

EPR Spectroscopy:

-

Pool and concentrate the fractions containing the spin-labeled KcsA.

-

Prepare the sample for EPR analysis as described in the previous protocol. The sample can be reconstituted into liposomes to mimic a native membrane environment if desired.

-

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Site-Directed Spin Labeling

Caption: Workflow for site-directed spin labeling using this compound.

Ca²⁺-ATPase Enzymatic Cycle

Caption: Conformational states of the Ca²⁺-ATPase enzymatic cycle studied by spin labeling.

KcsA Potassium Channel Gating Mechanism

Caption: Gating mechanism of the KcsA potassium channel as revealed by EPR studies.[1][2][17][18][19][20][21][22]

References

- 1. Mechanism of activation gating in the full-length KcsA K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational dynamics of the KcsA potassium channel governs gating properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy this compound (EVT-370863) | 27048-01-7 [evitachem.com]

- 6. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. This compound free radical 27048-01-7 [sigmaaldrich.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 14. chem.tamu.edu [chem.tamu.edu]

- 15. Spin labeling of calcium-dependent phospholipid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An iodoacetamide spin-label selectively labels a cysteine side chain in an occluded site on the sarcoplasmic reticulum Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spin Labeling of Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure of the KcsA potassium channel from Streptomyces lividans: a site-directed spin labeling study of the second transmembrane segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. KcsA potassium channel - Wikipedia [en.wikipedia.org]

- 21. pnas.org [pnas.org]

- 22. Mechanism of activation at the selectivity filter of the KcsA K+ channel | eLife [elifesciences.org]

An In-depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(2-Iodoacetamido)-PROXYL, a key reagent in molecular biology and biophysics. Its primary application is as a spin label for Site-Directed Spin Labeling (SDSL) studies, offering profound insights into the structure, dynamics, and interactions of biomolecules.

Core Properties and Specifications

This compound, with the CAS number 27048-01-7 , is a stable nitroxide radical.[1][2][3] Its utility in research is underscored by its specific reactivity and the stability of the incorporated radical, which is essential for Electron Paramagnetic Resonance (EPR) spectroscopy.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 27048-01-7 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₈IN₂O₂ | [1][2][3] |

| Molecular Weight | 325.17 g/mol | [1][2][3] |

| Appearance | Off-white to yellow powder/solid | [1][4] |

| Melting Point | 162 - 164 °C | [1][2] |

| Purity | ≥ 95% | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and DMSO; limited solubility in water. | |

| Storage Conditions | 2 - 8 °C, protect from light. | [1][2] |

| MDL Number | MFCD00010161 | [1][2] |

| PubChem ID | 4339884 | [1] |

Key Applications in Research and Development

This compound is a versatile tool with broad applications in several scientific domains:

-

Biochemical and Biophysical Research : It serves as a spin label in EPR spectroscopy to elucidate protein dynamics, conformational changes, and molecular interactions.[1] This is particularly valuable for studying protein folding, membrane dynamics, and enzyme kinetics.[1]

-

Drug Development : The compound is instrumental in understanding drug-receptor interactions. By labeling proteins, researchers can monitor structural changes upon drug binding, which aids in optimizing drug efficacy.[1]

-

Cell Biology : It is employed to investigate cellular processes, including membrane fluidity and the localization of proteins within the cellular environment.[1]

-

Nucleic Acid Research : This spin label can be attached to RNA and DNA, for instance by coupling to a 4-thiouridine (B1664626) residue in RNA, enabling the study of nucleic acid-protein complexes.[3]

Experimental Protocols

The primary experimental use of this compound is for the site-directed spin labeling of cysteine residues in proteins. The iodoacetamide (B48618) group reacts specifically with the sulfhydryl group of cysteine residues under controlled pH conditions.

Protocol for Site-Directed Spin Labeling of a Protein

This protocol outlines the general steps for labeling a protein with this compound. Optimization may be required for specific proteins.

1. Protein Preparation:

- The protein of interest must have a cysteine residue at the desired labeling site. If the wild-type protein does not have a suitable cysteine, site-directed mutagenesis is used to introduce one. Any other accessible, non-essential cysteine residues should be mutated to a non-reactive amino acid like alanine (B10760859) or serine to ensure labeling specificity.

- Purify the protein and ensure it is in a buffer that does not contain any thiol-containing reagents (e.g., DTT or β-mercaptoethanol). A buffer exchange step (e.g., dialysis or gel filtration) is often necessary.

2. Reduction of Cysteine Residues (Optional but Recommended):

- To ensure the target cysteine is in its reduced, reactive state, treat the protein with a 5- to 10-fold molar excess of a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

- Incubate at room temperature for 1 hour.

- Remove the TCEP using a desalting column, as it can react with the spin label.

3. Labeling Reaction:

- Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) immediately before use. The spin label is light-sensitive, so protect the solution from light.

- Add a 10- to 20-fold molar excess of the spin label to the protein solution. The reaction should be performed at a pH between 7.0 and 8.0.

- Incubate the reaction mixture in the dark with gentle stirring. Incubation can be for 1-2 hours at 37°C or overnight at 4°C. The optimal time and temperature should be determined empirically.

4. Quenching the Reaction:

- To stop the labeling reaction, add a quenching reagent to consume any unreacted spin label. A common choice is a 50- to 100-fold molar excess of L-cysteine or DTT.

- Incubate for an additional 30-60 minutes.

5. Removal of Excess Spin Label:

- It is crucial to remove the unreacted spin label as it can interfere with EPR measurements. This is typically achieved by:

- Gel Filtration Chromatography : Using a desalting column (e.g., Sephadex G-25).

- Dialysis : Extensive dialysis against the desired buffer.

- Centrifugal Concentrators : Repeated concentration and dilution cycles.

6. Verification of Labeling:

- The success of the labeling can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which will show a mass shift corresponding to the addition of the spin label.

- The concentration of the attached spin label can be quantified by EPR spectroscopy and compared to the protein concentration.

7. Sample Preparation for EPR Spectroscopy:

- The final labeled protein sample should be concentrated to a suitable level for EPR measurements (typically in the range of 50-200 µM).

- The sample is then loaded into a quartz capillary tube or a specialized EPR sample tube.

- For measurements at cryogenic temperatures, the sample is flash-frozen in liquid nitrogen.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound.

References

- 1. Introduction to spin label electron paramagnetic resonance spectroscopy of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site-directed spin labeling - Wikipedia [en.wikipedia.org]

- 3. An iodoacetamide spin-label selectively labels a cysteine side chain in an occluded site on the sarcoplasmic reticulum Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acif.ucr.edu [acif.ucr.edu]

An In-Depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoacetamido)-PROXYL is a sulfhydryl-specific nitroxide spin label that is extensively utilized in the field of molecular biology and biophysics. Its paramount application lies in Site-Directed Spin Labeling (SDSL) in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy. This powerful combination allows for the precise measurement of distances in biomolecules, the characterization of local protein dynamics, and the elucidation of conformational changes that are central to biological function. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of its utility in studying protein dynamics.

Core Structure and Properties

This compound, also known as 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a stable free radical. The nitroxide radical (N-O•) is the paramagnetic center that is detected by EPR spectroscopy. The iodoacetamido functional group provides specificity for the thiol group of cysteine residues, forming a stable covalent thioether bond.

Chemical Structure:

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈IN₂O₂ | [1][2][3][4] |

| Molecular Weight | 325.17 g/mol | [1][2][3][4] |

| Appearance | Off-white to yellow powder | [1] |

| Melting Point | 162-164 °C | [1][2][3] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and DMSO; limited solubility in water. | [5] |

| Storage Conditions | 2-8 °C, protected from light and heat. | [1][2][3][6] |

| Functional Group | Iodoacetamide (B48618) (reacts with sulfhydryl groups) | [1][2][4] |

Quantitative Data

Reaction Kinetics

The reaction of iodoacetamide derivatives with cysteine is highly dependent on pH, as the reactive species is the thiolate anion (S⁻). The second-order rate constant for the reaction of iodoacetamide with the sulfhydryl group of cysteine has been reported to be significantly higher than that of iodoacetate.

| pH | Second-Order Rate Constant (k) for Iodoacetamide with Cysteine (M⁻¹s⁻¹) | Reference |

| 7.2 | 107 | [7] |

Note: This value is for iodoacetamide. The rate constant for this compound is expected to be of a similar order of magnitude. More specific kinetic data for this compound would be beneficial for precise experimental design.

EPR Spectral Parameters

The EPR spectrum of a nitroxide spin label is characterized by the g-tensor and the hyperfine coupling tensor (A-tensor) with the ¹⁴N nucleus. These parameters are sensitive to the polarity of the local environment and the motional freedom of the spin label.

| Parameter | Typical Value Range for PROXYL Nitroxides | Notes |

| g-tensor (principal values) | g_xx ≈ 2.008, g_yy ≈ 2.006, g_zz ≈ 2.002 | The exact values are sensitive to the local environment. |

| ¹⁴N Hyperfine Tensor (principal values) | A_xx ≈ 6-8 G, A_yy ≈ 6-8 G, A_zz ≈ 32-36 G | A_zz is particularly sensitive to the polarity of the environment. |

Note: These are general ranges for PROXYL radicals. The precise tensor values for this compound covalently attached to a specific protein site would need to be determined experimentally or through high-level computational modeling.

Experimental Protocols

Site-Directed Spin Labeling (SDSL) of a Protein

This protocol outlines the general steps for labeling a cysteine-containing protein with this compound. T4 Lysozyme (B549824) is a commonly used model protein for such studies.[4][5][6][8][9][10][11]

Detailed Methodology:

-

Protein Preparation:

-

Express and purify the protein of interest containing a single cysteine residue at the desired labeling site. If the wild-type protein contains other reactive cysteines, they should be mutated to a non-reactive amino acid (e.g., alanine (B10760859) or serine).

-

Reduce any existing disulfide bonds by incubating the protein with a 5-10 fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.

-

Remove the reducing agent by buffer exchange into a degassed labeling buffer (e.g., 50 mM MOPS or phosphate (B84403) buffer, 150 mM NaCl, pH 7.5). Gel filtration or a spin desalting column is effective for this step.[5][7]

-

-

Spin Labeling Reaction:

-

Prepare a fresh stock solution of this compound (e.g., 50-100 mM) in a minimal amount of a compatible organic solvent such as DMSO or DMF.

-

Add a 10-fold molar excess of the spin label solution to the protein solution.

-

Incubate the reaction mixture. Typical conditions are overnight at 4°C or for 1-4 hours at room temperature. The optimal time should be determined empirically. The reaction should be carried out in the dark to prevent potential degradation of the light-sensitive iodoacetamide group.

-

-

Removal of Unreacted Spin Label:

-

Quench the labeling reaction by adding a 5-fold molar excess of free L-cysteine or DTT relative to the initial amount of spin label.

-

It is crucial to remove all non-covalently bound spin label as it can interfere with the EPR measurements.[12] This is typically achieved by:

-

Gel Filtration Chromatography: Using a column such as a PD-10 desalting column.[5][12]

-

Dialysis: Dialyze the sample against a large volume of buffer with several buffer changes over 24-48 hours.[5]

-

Spin Desalting Columns: For smaller sample volumes, spin columns provide a rapid and efficient method for removing small molecules.[5][7][8]

-

-

-

EPR Spectroscopy:

-

Concentrate the purified, spin-labeled protein to the desired concentration for EPR measurements (typically in the range of 50-200 µM).

-

Load the sample into an appropriate EPR sample tube or capillary.

-

Acquire the EPR spectrum. For continuous wave (CW) EPR, the spectrum provides information about the mobility and solvent accessibility of the spin label. For pulsed EPR techniques like Double Electron-Electron Resonance (DEER), distance measurements between two spin labels can be performed.

-

Application in Studying Biomolecular Systems: The Bacteriorhodopsin Photocycle

Site-directed spin labeling with reagents like this compound has been instrumental in elucidating the conformational changes that occur in membrane proteins during their functional cycles. A classic example is the study of the light-driven proton pump, bacteriorhodopsin.[1][2][3][12][13] The photocycle of bacteriorhodopsin involves a series of spectrally distinct intermediate states (K, L, M, N, O), which are coupled to conformational changes that facilitate proton transport across the membrane.

EPR studies on bacteriorhodopsin with spin labels introduced at specific sites, particularly in the cytoplasmic loops, have revealed significant changes in spin label mobility during the M to N transition.[1][2] This indicates a conformational change in this region of the protein, which is believed to be crucial for the proton uptake from the cytoplasm. The ability to track these structural rearrangements in real-time provides invaluable insights into the mechanism of ion transport.

Conclusion

This compound is a versatile and powerful tool for investigating the structure and dynamics of biomolecules. Its specificity for cysteine residues allows for targeted introduction of a paramagnetic probe, enabling detailed analysis of local environments and conformational changes using EPR spectroscopy. The quantitative data and detailed protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this spin label in their studies of complex biological systems. The continued application of site-directed spin labeling with probes like this compound will undoubtedly continue to provide critical insights into the fundamental mechanisms of life.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Time-resolved site-directed spin-labeling studies of bacteriorhodopsin: loop-specific conformational changes in M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-field EPR studies of the structure and conformational changes of site-directed spin labeled bacteriorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Combining EPR spectroscopy and X-ray crystallography to elucidate the structure and dynamics of conformationally constrained spin labels in T4 lysozyme single crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. High-pressure EPR reveals conformational equilibria and volumetric properties of spin-labeled proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of the Orientation of T4 Lysozyme Vectorially Bound to a Planar-Supported Lipid Bilayer Using Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-directed spin labeling of a genetically encoded unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Motion of spin-labeled side chains in T4 lysozyme. Correlation with protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spin-labeling studies of the conformational changes in the vicinity of D36, D38, T46, and E161 of bacteriorhodopsin during the photocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Site-directed spin-labeling reveals the orientation of the amino acid side-chains in the E-F loop of bacteriorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROXYL Spin Labels for Researchers, Scientists, and Drug Development Professionals

Introduction to PROXYL Spin Labels

PROXYL spin labels are a class of stable nitroxide free radicals built upon a five-membered pyrrolidine (B122466) ring.[1] These paramagnetic molecules are instrumental in the field of molecular biology and drug discovery, primarily serving as reporter groups for investigating the structure, dynamics, and conformational changes of biomolecules using Electron Paramagnetic Resonance (EPR) spectroscopy.[2][3] The core of the PROXYL spin label is the 2,2,5,5-tetramethylpyrrolidin-1-oxyl moiety, which contains an unpaired electron localized in the N-O bond. This unpaired electron is the source of the EPR signal. The pyrrolidine ring is less conformationally flexible than the six-membered piperidine (B6355638) ring of the more common TEMPO spin labels, which can be advantageous in certain applications. Furthermore, the five-membered ring structure of PROXYL labels has been shown to be more stable in reducing cellular environments.

Functionally, PROXYL spin labels are derivatized with reactive groups that allow for their covalent attachment to specific amino acid residues in proteins, a technique known as Site-Directed Spin Labeling (SDSL).[2][3] The most common target for labeling is the thiol group of cysteine residues, for which PROXYL labels are functionalized with maleimide (B117702), iodoacetamide (B48618), or methanethiosulfonate (B1239399) groups.[1] Once attached to a protein, the EPR spectrum of the PROXYL label is exquisitely sensitive to its local environment, including the polarity of the surrounding milieu and the motional freedom of the label.[1] This sensitivity allows researchers to probe solvent accessibility, secondary and tertiary structure, and dynamic processes such as protein folding and ligand binding.

A key application of PROXYL spin labels is in pulsed EPR techniques like Double Electron-Electron Resonance (DEER), which enables the measurement of nanometer-scale distances between two spin labels attached to a biomolecule.[4] These distance measurements provide crucial constraints for determining the three-dimensional structure of proteins and protein complexes, and for characterizing conformational changes that are central to biological function.

Core Structure and Common Derivatives

The foundational structure of all PROXYL spin labels is 2,2,5,5-tetramethyl-1-pyrrolidinyloxy. This core is then functionalized at the 3-position to create a reactive handle for covalent attachment to biomolecules. Some of the most frequently utilized PROXYL derivatives include:

-

3-Maleimido-PROXYL (5-MSL): This is one of the most common PROXYL derivatives. The maleimide group reacts specifically with the thiol group of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[3]

-

3-(2-Iodoacetamido)-PROXYL (IAP): The iodoacetamide group also reacts with cysteine thiols through nucleophilic substitution.[3]

-

3-Carboxy-PROXYL: This derivative can be coupled to primary amines on a protein, for example, the ε-amino group of lysine, using carbodiimide (B86325) chemistry.

-

3-Amino-PROXYL: The amino group can be used as a point of attachment for various other functionalities or can be reacted with other molecules of interest.

Quantitative Data on PROXYL Spin Labels

The interpretation of EPR spectra from PROXYL-labeled biomolecules relies on the analysis of several key parameters. These parameters provide quantitative insights into the local environment and dynamics of the spin label.

EPR Spectral Parameters

The continuous-wave (CW) EPR spectrum of a nitroxide spin label is characterized by its g-factor and hyperfine coupling constant (A). These parameters are tensors, meaning their values depend on the orientation of the spin label with respect to the external magnetic field. In a rigid, immobilized sample (powder spectrum), the anisotropy of these interactions can be resolved. In solution, the motional averaging of these tensors provides information about the rotational dynamics of the label.

| Parameter | Description | Typical Values for PROXYL |

| g-factor (isotropic) | A dimensionless constant that is a measure of the magnetic moment of the unpaired electron. It is sensitive to the electronic environment of the nitroxide. | ~2.006 |

| Aiso (Hyperfine Coupling Constant) | The isotropic hyperfine coupling constant, which describes the interaction between the unpaired electron and the 14N nucleus. It is sensitive to the polarity of the solvent. | 14 - 16 G (in Gauss) |

| Amax | The maximal hyperfine splitting in a powder spectrum, which is related to the Azz component of the hyperfine tensor. It is a key parameter for determining the rotational correlation time in the slow-motional regime. | Varies with environment |

| ΔH0 | The width of the central line in the EPR spectrum, which is also sensitive to the mobility of the spin label. | Varies with environment |

Note: The exact values of these parameters can vary depending on the specific PROXYL derivative, the solvent, and the local environment at the labeling site.

Rotational Correlation Time (τc)

The rotational correlation time is a measure of the speed of tumbling of the spin label.[5][6] It is a critical parameter for understanding the dynamics of the labeled protein region. In the fast-motional regime (τc < 1 ns), the EPR spectrum consists of three sharp lines of equal height. As the motion slows down, the lines broaden asymmetrically. In the slow-motional regime (1 ns < τc < 100 ns), τc can be estimated from the EPR lineshape, particularly from the Amax value. For very slow motions (τc > 100 ns), more advanced EPR techniques are required.

| Environment | Typical τc for PROXYL |

| Free in water | < 0.1 ns |

| On a solvent-exposed, flexible loop of a protein | 0.5 - 2 ns |

| In a more restricted environment within a folded protein | 2 - 20 ns |

| Rigidly attached to a large, slowly tumbling protein | > 20 ns |

DEER Distance Measurements

DEER spectroscopy measures the dipolar coupling between two spin labels, which is dependent on the distance between them. This technique provides a distribution of distances between the two labeled sites. Below are example distance measurements obtained for a PROXYL-labeled protein.

| Protein System | Labeled Residues | Mean Distance (nm) | Distance Distribution Width (nm) |

| T4 Lysozyme | 8C / 44C | ~2.5 | ~0.5 |

| T4 Lysozyme | 65C / 135C | ~4.0 | ~0.8 |

Note: These are representative values, and the actual measured distances and distribution widths will depend on the specific protein, the labeling sites, and the conformational state of the protein.[7]

Experimental Protocols

Synthesis of 3-Maleimido-PROXYL

A common route for the synthesis of 3-Maleimido-PROXYL involves the reaction of 3-Amino-PROXYL with maleic anhydride (B1165640).

Materials:

-

3-Amino-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (3-Amino-PROXYL)

-

Maleic anhydride

-

Triethylamine

-

Acetic anhydride

-

Sodium acetate (B1210297)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

Formation of the Maleamic Acid: Dissolve 3-Amino-PROXYL in anhydrous DCM. To this solution, add a solution of maleic anhydride in anhydrous DCM dropwise at 0°C with stirring. Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Cyclization to the Maleimide: To the solution from step 1, add triethylamine, acetic anhydride, and a catalytic amount of sodium acetate. Heat the mixture to reflux and stir for 4-6 hours.

-

Work-up and Purification: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield 3-Maleimido-PROXYL as a stable solid.

Protocol for Labeling a Protein with 3-Maleimido-PROXYL

This protocol provides a general guideline for labeling a cysteine-containing protein with 3-Maleimido-PROXYL. Optimization may be required for specific proteins.

Materials:

-

Purified, cysteine-containing protein in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-7.5, degassed)

-

3-Maleimido-PROXYL

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Gel filtration column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of any thiol-containing reagents from the purification process.

-

If the target cysteine is in a disulfide bond, reduction is necessary. Add a 5-10 fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. TCEP does not need to be removed before labeling.

-

Adjust the protein concentration to 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.[8]

-

-

Spin Label Preparation:

-

Prepare a 100 mM stock solution of 3-Maleimido-PROXYL in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add the 3-Maleimido-PROXYL stock solution to the protein solution to achieve a 10-20 fold molar excess of the spin label over the protein.[3]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.

-

-

Removal of Unreacted Spin Label:

-

To remove the excess, unreacted spin label, pass the reaction mixture through a gel filtration column (e.g., a desalting column) equilibrated with the desired storage buffer.[9]

-

Alternatively, dialyze the sample against a large volume of buffer.

-

-

Confirmation of Labeling:

-

Labeling efficiency can be assessed by EPR spectroscopy by comparing the integrated signal intensity to a standard of known concentration. Mass spectrometry can also be used to confirm the covalent modification of the protein.

-

Visualizations of Workflows and Pathways

General Workflow for Site-Directed Spin Labeling (SDSL)-EPR

The following diagram illustrates the typical experimental workflow for an SDSL-EPR study.

Caption: A flowchart of the Site-Directed Spin Labeling (SDSL)-EPR experimental workflow.

G-Protein Coupled Receptor (GPCR) Activation Pathway

PROXYL spin labels are valuable tools for studying the conformational changes that underlie the activation of GPCRs. The following diagram outlines the key steps in a canonical GPCR signaling pathway.

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

References

- 1. Site-directed spin labeling - Wikipedia [en.wikipedia.org]

- 2. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Rotational correlation time - Wikipedia [en.wikipedia.org]

- 6. Protein Dynamics. COrrelation Times [imserc.northwestern.edu]

- 7. Effect of Freezing Conditions on Distances and Their Distributions Derived from Double Electron Electron Resonance (DEER): A Study of Doubly-Spin-Labeled T4 Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Exploring Molecular Dynamics with 3-(2-Iodoacetamido)-PROXYL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful biophysical technique for investigating the structure, dynamics, and conformational changes of proteins and other biological macromolecules.[1] This method provides site-specific information about the local environment of an individual residue, offering insights that are often unattainable through other structural biology techniques.[1] A key component of SDSL is the use of nitroxide spin labels, stable free radicals that are covalently attached to specific amino acid residues, most commonly cysteine.[2]

This technical guide focuses on the application of 3-(2-Iodoacetamido)-PROXYL, a sulfhydryl-reactive nitroxide spin label, for exploring molecular dynamics. Its iodoacetamide (B48618) functional group reacts specifically with the thiol group of cysteine residues, forming a stable covalent bond.[3] The PROXYL (2,2,5,5-tetramethylpyrrolidin-1-yl)oxyl) moiety contains the unpaired electron necessary for EPR detection. By introducing cysteine mutations at desired locations within a protein, this compound can be used to probe the local environment and its changes in response to stimuli such as ligand binding or, as will be discussed in detail, light absorption.

This guide will provide an in-depth overview of the experimental workflow, from protein preparation and spin labeling to EPR data acquisition and analysis, with a focus on the study of the membrane protein bacteriorhodopsin as a model system.

Physicochemical Properties of this compound

A clear understanding of the properties of the spin label is crucial for its effective use in molecular dynamics studies.

| Property | Value | Reference |

| Synonyms | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, IPSL | [2] |

| Molecular Formula | C₁₀H₁₈IN₂O₂ | [2] |

| Molecular Weight | 325.17 g/mol | [2] |

| Appearance | Off-white to yellow powder | |

| Reactive Group | Iodoacetamide | [3] |

| Target Residue | Cysteine (thiol group) | [3] |

| Storage Conditions | 2-8 °C, protected from light |

Experimental Protocols

Site-Directed Mutagenesis and Protein Expression

The foundation of a successful SDSL experiment lies in the generation of a suitable protein construct. For proteins that do not have native cysteine residues at the desired labeling sites, site-directed mutagenesis is employed to introduce them.

1. Cysteine Mutant Generation:

-

Identify the site(s) of interest for spin labeling based on the research question.

-

If the protein contains native cysteine residues that are not of interest, they should be mutated to a non-reactive amino acid, such as alanine (B10760859) or serine, to ensure site-specific labeling.

-

Introduce a unique cysteine codon at the desired position(s) using standard site-directed mutagenesis protocols.

-

Verify the sequence of the entire gene to confirm the desired mutation and the absence of unintended mutations.

2. Protein Expression and Purification:

-

Express the cysteine-mutant protein in a suitable expression system (e.g., E. coli, insect cells, or mammalian cells).

-

For membrane proteins like bacteriorhodopsin, expression in a system that allows for proper folding and membrane insertion is critical.

-

Purify the protein using standard chromatographic techniques (e.g., affinity chromatography, ion exchange, and size exclusion chromatography). The purification protocol should be tailored to the specific protein and expression system.

Spin Labeling with this compound

The following is a general protocol for labeling a cysteine-mutant protein with this compound. Optimization of buffer conditions, reagent concentrations, and incubation times may be necessary for specific proteins.

Materials:

-

Purified cysteine-mutant protein in a suitable buffer (e.g., Tris or HEPES buffer, pH 7.5-8.5). The buffer should be free of reducing agents.

-

This compound stock solution (e.g., 50-100 mM in a compatible organic solvent like DMSO or DMF). Prepare this solution fresh.

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) for initial reduction of any disulfide bonds (if necessary).

-

Quenching reagent (e.g., excess L-cysteine or DTT).

-

Dialysis tubing or desalting column for removal of unreacted spin label.

Protocol:

-

Reduction of Cysteine Residues (if necessary): If the protein contains disulfide-bonded cysteines that need to be labeled, incubate the protein with a 5-10 fold molar excess of a reducing agent like DTT or TCEP for 1-2 hours at room temperature. This step should be followed by the removal of the reducing agent, for example, by dialysis or using a desalting column, as it will react with the iodoacetamide group of the spin label.

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

-

Incubate the reaction mixture in the dark (as iodoacetamide is light-sensitive) with gentle mixing for 4-12 hours at room temperature, or overnight at 4°C.[4] The optimal incubation time should be determined empirically.

-

-

Quenching the Reaction: Add a 5-10 fold molar excess of a quenching reagent, such as L-cysteine or DTT, relative to the initial amount of spin label to react with any unreacted this compound. Incubate for 1 hour at room temperature.

-

Removal of Unreacted Spin Label:

-

Remove the unreacted spin label and quenching reagent by extensive dialysis against the desired buffer or by using a desalting column (e.g., Sephadex G-25).

-

For membrane proteins, the protein may need to be solubilized in a detergent-containing buffer throughout the labeling and purification process.

-

Workflow for Site-Directed Spin Labeling:

References

- 1. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The spin-label approach to labeling membrane protein sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoacetamido)-PROXYL, also known as 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a sulfhydryl-specific nitroxide spin label critical for investigating the structure, dynamics, and conformational changes of biological macromolecules.[1][2] As a stable free radical, it serves as a paramagnetic probe for Electron Paramagnetic Resonance (EPR) spectroscopy.[1] The iodoacetamide (B48618) functional group allows for its specific covalent attachment to cysteine residues, which can be introduced at desired locations within a protein or nucleic acid sequence via site-directed mutagenesis. This technique, known as Site-Directed Spin Labeling (SDSL), provides invaluable insights into local protein environments, solvent accessibility, secondary and tertiary structure, and the large-scale conformational changes that underpin biological function.[1][3]

This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, reactivity, detailed experimental protocols for its use, and quantitative data from key applications in the literature.

Core Principles of Site-Directed Spin Labeling (SDSL)

The SDSL method is a powerful biophysical technique for studying macromolecular structure and dynamics. The fundamental principle involves introducing a paramagnetic nitroxide spin label, such as this compound, at a specific site within a protein or nucleic acid. The EPR spectrum of the attached nitroxide radical is highly sensitive to its local environment and motional freedom. By analyzing the spectral line shape, one can deduce information about the structure and dynamics at the labeled site. Furthermore, by introducing two spin labels, the magnetic dipolar interaction between them can be measured to determine the distance between the two sites, typically in the range of 0.7 to 6 nm.

References

- 1. pnas.org [pnas.org]

- 2. Structure and Dynamics of the Force-Generating Domain of Myosin Probed by Multifrequency Electron Paramagnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. | Semantic Scholar [semanticscholar.org]

A Technical Guide to 3-(2-Iodoacetamido)-PROXYL: Properties and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoacetamido)-PROXYL is a sulfhydryl-reactive spin label compound that is extensively utilized in the fields of biochemistry, biophysics, and drug development.[1][2] As a derivative of PROXYL (2,2,5,5-tetramethyl-1-pyrrolidinyloxy), it possesses a stable nitroxide free radical, making it a powerful tool for investigation by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and visualizations of key processes. Its principal application lies in site-directed spin labeling (SDSL), a technique that provides valuable insights into protein and nucleic acid structure, dynamics, and molecular interactions.[1][4][5][6][7]

Physical and Chemical Properties

This compound is typically an off-white to yellow crystalline solid.[1][8] The stability of the compound is sensitive to light and heat, necessitating storage at 2-8°C in a dark environment.[1][8] It exhibits solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), with limited solubility in water.[3]

Core Data

| Property | Value | Reference |

| Synonyms | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, IPSL | [1][5][9] |

| CAS Number | 27048-01-7 | [1][5][10][11] |

| Molecular Formula | C₁₀H₁₈IN₂O₂ | [1][5][10] |

| Molecular Weight | 325.17 g/mol | [1][5][10][11] |

| Appearance | Off-white to yellow powder/solid | [1][3][8] |

| Melting Point | 162-164 °C | [1][9][11][12][13][14][15] |

| Purity | ≥95% | [1][3] |

| Storage Conditions | 2-8°C, protect from light | [1][8][11][12][13][14][15] |

| Solubility | Soluble in DMSO and ethanol; limited in water | [3] |

Chemical Reactivity and Mechanism

The primary utility of this compound stems from the reactivity of its iodoacetamido group towards sulfhydryl (thiol) groups, predominantly found in cysteine residues of proteins and thiolated nucleic acids.[4][14] The reaction is a bimolecular nucleophilic substitution (SN2) where the deprotonated thiol group (thiolate) acts as a nucleophile, attacking the carbon atom bonded to the iodine.[16] This results in the displacement of the iodide leaving group and the formation of a stable, covalent thioether bond.[5]

To ensure specificity for cysteine residues, the labeling reaction is typically carried out at a slightly alkaline pH (7.5-8.5).[12][17][18][19] At this pH, the thiol group is more likely to be in its more reactive thiolate form. It is crucial to control the pH, as at higher pH values or with excess reagent, iodoacetamide (B48618) can react non-specifically with other amino acid residues such as lysine, histidine, methionine, aspartate, and glutamate.[17][18][19]

Caption: Covalent labeling of a cysteine residue with this compound.

Experimental Protocols

Protocol 1: Site-Directed Spin Labeling of a Protein

This protocol outlines a general procedure for labeling a purified protein containing a single, accessible cysteine residue.

1. Materials:

-

Purified protein with a single cysteine residue in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.5-8.5). Avoid buffers containing primary amines (like Tris) or thiols.

-

This compound

-

High-quality, anhydrous DMSO

-

Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Desalting column (e.g., Sephadex G-25)

2. Procedure:

-

Protein Reduction (Optional but Recommended):

-

If the protein's cysteine residue may be oxidized (e.g., forming a disulfide bond), it must first be reduced.

-

Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

-

Remove the reducing agent completely using a desalting column equilibrated with the labeling buffer. This step is critical as the reducing agent will react with the spin label.

-

-

Spin Label Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 50-100 mM). Protect the solution from light.[19]

-

-

Labeling Reaction:

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 50-100 mM to consume any unreacted spin label.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted spin label and quenching reagent by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).[20]

-

The first colored fraction to elute is typically the spin-labeled protein.

-

-

Verification and Quantification:

-

The success of the labeling can be confirmed by EPR spectroscopy.

-

The concentration of the spin label can be determined by comparing the double integral of the EPR spectrum of the labeled protein with that of a known concentration of a standard nitroxide solution.

-

Protocol 2: Spin Labeling of Thiolated RNA

This protocol is adapted for the labeling of RNA containing a 4-thiouridine (B1664626) or other thiol-modified nucleotide.[14]

1. Materials:

-

Thiol-modified RNA

-

Labeling Buffer: 100 mM sodium phosphate, pH 8.0[2]

-

This compound

-

Ethanol

-

Denaturing polyacrylamide gel

2. Procedure:

-

RNA Preparation:

-

Resuspend the thiol-modified RNA in the labeling buffer.[2]

-

-

Labeling Reaction:

-

Purification and Verification:

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a site-directed spin labeling experiment.

Caption: A typical workflow for a site-directed spin labeling experiment.

Applications in Research and Development

This compound is a versatile tool with a wide range of applications:

-

Structural Biology: It is used to determine secondary and tertiary structures of proteins, map protein folding and conformational changes, and investigate protein-protein and protein-ligand interactions.[1][3][6]

-

Membrane Protein Studies: The technique is invaluable for studying the structure and dynamics of membrane proteins, which are often difficult to analyze using traditional methods like X-ray crystallography and NMR.[1][21]

-

Nucleic Acid Research: It is employed to study the structure and dynamics of RNA and DNA, including RNA-protein complexes.[2][5][10][14]

-

Drug Development: This spin label aids in understanding drug-receptor interactions and can be used to screen for compounds that induce conformational changes in a target protein.[1][2]

Conclusion

This compound is an indispensable reagent for researchers employing EPR spectroscopy to investigate the intricacies of biological macromolecules. Its specific reactivity with cysteine residues allows for precise, site-directed introduction of a paramagnetic probe, enabling the elucidation of structural and dynamic information that is often inaccessible by other means. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this powerful tool in a variety of research and development settings.

References

- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 4. Site-directed spin labeling - Wikipedia [en.wikipedia.org]

- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 6. Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein-LPS Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Watching proteins move using site-directed spin labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. scbt.com [scbt.com]

- 11. This compound free radical 27048-01-7 [sigmaaldrich.com]

- 12. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sfrbm.org [sfrbm.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. Tag-mediated single-step purification and immobilization of recombinant proteins toward protein-engineered advanced materials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Safety and Handling of 3-(2-Iodoacetamido)-PROXYL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Iodoacetamido)-PROXYL (commonly abbreviated as IPSL), a sulfhydryl-specific spin label vital for investigating the structure, dynamics, and conformational changes of proteins and other macromolecules through Electron Paramagnetic Resonance (EPR) spectroscopy. This document outlines the chemical and physical properties, safety and handling protocols, reactivity, and detailed experimental procedures for its application in site-directed spin labeling. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this versatile molecular probe.

Introduction

This compound is a stable nitroxide free radical that serves as a valuable tool in biophysical and biochemical research.[1] Its utility stems from the PROXYL (2,2,5,5-tetramethyl-1-pyrrolidinyloxy) moiety, which contains an unpaired electron, making it EPR-active, and the iodoacetamido reactive group, which specifically targets sulfhydryl groups, primarily found in cysteine residues of proteins.[2] This specificity allows for the precise introduction of a spin label at a designated site within a biomolecule, a technique known as site-directed spin labeling (SDSL).[2] The resulting EPR spectrum is highly sensitive to the local environment of the spin label, providing insights into protein structure, dynamics, and interactions.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper storage, handling, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy | [3] |

| Synonyms | This compound, IPSL | [3] |

| CAS Number | 27048-01-7 | |

| Molecular Formula | C₁₀H₁₈IN₂O₂ | |

| Molecular Weight | 325.17 g/mol | |

| Appearance | Off-white to yellow powder/solid | |

| Melting Point | 162-164 °C | |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO); limited solubility in water. | |

| Storage Temperature | 2-8°C |

Safety and Handling

While the Safety Data Sheet (SDS) from some suppliers may classify this compound as not a hazardous substance or mixture, the presence of the iodoacetamide (B48618) functional group warrants careful handling. Iodoacetamide and related compounds are known to be reactive and can pose health risks. Therefore, adherence to standard laboratory safety protocols is crucial.

Hazard Identification and Precautions

-

Reactivity: The iodoacetamido group is an alkylating agent that reacts with nucleophiles, most notably the thiol groups of cysteine residues. It is this reactivity that makes it a useful tool, but also a potential hazard, as it can react with biological molecules.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a chemical fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Ingestion: Do not ingest.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry place, refrigerated at 2-8°C. Protect from light.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Reactivity and Mechanism of Action

The primary application of this compound is the specific labeling of sulfhydryl groups.

Reaction with Thiols

This compound reacts with the thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol (thiolate anion, -S⁻) acts as the nucleophile, attacking the electrophilic carbon atom attached to the iodine. This results in the formation of a stable thioether bond and the displacement of the iodide ion as a leaving group. The reaction is most efficient at a pH range of 6.5-7.5.

Experimental Protocols

The following sections provide a general framework for the use of this compound in site-directed spin labeling experiments.

Protein Preparation

-

Site-Directed Mutagenesis: If the protein of interest does not have a native cysteine at the desired labeling site, introduce one using site-directed mutagenesis. If the protein contains other reactive cysteines, they should be mutated to a non-reactive amino acid, such as alanine (B10760859) or serine, to ensure specific labeling.

-

Protein Expression and Purification: Express and purify the protein of interest using standard biochemical techniques. Ensure the final protein solution is in a suitable buffer, free of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which will compete for the labeling reagent.

Labeling Reaction

-

Prepare Reagents:

-

Protein Solution: Prepare the purified protein in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) at a pH between 6.5 and 7.5. The protein concentration should typically be in the range of 50-200 µM.

-

IPSL Stock Solution: Prepare a fresh stock solution of this compound in a compatible organic solvent such as DMSO or ethanol at a concentration of 10-50 mM.

-

-

Labeling Reaction:

-

Add the IPSL stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the spin label over the protein. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The optimal incubation time and temperature should be determined empirically for each protein.

-

-

Quenching the Reaction:

-

After the incubation period, quench the reaction by adding a small molecule thiol, such as free L-cysteine or DTT, to a final concentration of 1-5 mM to react with any unreacted IPSL.

-

-

Removal of Excess Label:

-

Remove the unreacted spin label and quenching reagent from the labeled protein using size-exclusion chromatography (e.g., a PD-10 desalting column) or extensive dialysis against the desired buffer.

-

EPR Sample Preparation

-

Concentration: Concentrate the purified, labeled protein to the desired concentration for EPR measurements (typically 50-200 µM).

-

Cryoprotectant: If measurements will be performed at cryogenic temperatures, add a cryoprotectant (e.g., 20-30% glycerol (B35011) or sucrose) to the sample to ensure glassing upon freezing.

-

Sample Loading: Transfer the final protein solution into a quartz EPR sample tube.

-

Freezing: For low-temperature measurements, flash-freeze the sample in liquid nitrogen.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Parameter | Value |

| Molecular Weight | 325.17 g/mol |

| Melting Point | 162-164 °C |

| Appearance | Off-white to yellow solid |

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Range |

| pH | 6.5 - 7.5 |

| Molar Excess of IPSL | 5 to 20-fold |

| Incubation Temperature | 4°C to Room Temperature |

| Incubation Time | 1 - 12 hours |

Conclusion

This compound is a powerful and widely used spin label for the study of biomolecular structure and dynamics. Its specificity for sulfhydryl groups allows for targeted labeling of proteins and other macromolecules. While generally considered to be of low toxicity, its reactive nature necessitates careful handling and adherence to standard safety protocols. The experimental procedures outlined in this guide provide a solid foundation for the successful application of this versatile probe in EPR spectroscopy. Researchers should optimize the labeling conditions for each specific biological system to ensure efficient and specific incorporation of the spin label.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 3-(2-Iodoacetamido)-PROXYL

Introduction

3-(2-Iodoacetamido)-PROXYL, also known as IPSL, is a sulfhydryl-specific nitroxide spin label crucial for investigating the structure and dynamics of proteins and other macromolecules through a technique called site-directed spin labeling (SDSL).[1][2] This compound contains a stable nitroxide free radical, which serves as a reporter group detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, and an iodoacetamide (B48618) reactive group that specifically forms a covalent bond with the thiol group of cysteine residues.[1][2] The insights gained from EPR studies on IPSL-labeled proteins are valuable for understanding protein folding, conformational changes, and molecular interactions, making it an indispensable tool in structural biology, biochemistry, and drug development.[1][3]

Chemical and Physical Properties

The key properties of this compound are summarized in the table below. Proper storage and handling are critical for its stability and reactivity.

| Property | Value |

| Alternate Names | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrolidinyloxy, IPSL[4] |

| CAS Number | 27048-01-7[4][5] |

| Molecular Formula | C₁₀H₁₈IN₂O₂[4][5] |

| Molecular Weight | 325.17 g/mol [4][5] |

| Appearance | White to off-white solid[1] |

| Melting Point | 162-164 °C[5] |

| Solubility | Soluble in organic solvents like DMSO and ethanol; limited solubility in water[1] |

| Storage Conditions | 2-8°C, protect from light and moisture[5][6] |

Principle of Protein Labeling

The labeling of proteins with this compound is based on the specific reaction between the iodoacetamide functional group and the sulfhydryl (thiol) group of cysteine residues. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond, covalently attaching the PROXYL spin label to the protein.

The reaction is highly specific for cysteine residues under mildly alkaline conditions (pH 7.5-8.5).[7][8] While reactions with other amino acid side chains such as histidine and lysine (B10760008) can occur, they are generally less favorable and happen at different pH ranges.[9] To ensure specificity, it is crucial to control the reaction pH and the molar ratio of the labeling reagent to the protein.[8]

Figure 1. Reaction of this compound with a protein cysteine residue.

Applications in Research and Development

This compound is a versatile tool for a variety of applications in molecular biology and drug discovery:

-

Structural Biology : It is widely used to study protein structure, folding mechanisms, and conformational changes during enzymatic activity.[1]

-

Molecular Dynamics : The spin label allows researchers to monitor molecular movements and dynamics through changes in the EPR signal.[1]

-

Protein Interactions : It facilitates the investigation of protein interactions with ligands, other biomolecules, or cell membranes.[3][10]

-

Drug Development : The compound is valuable in understanding drug-receptor interactions and optimizing drug efficacy.[3]

Experimental Protocols

The following section provides a detailed protocol for labeling proteins with this compound. It is important to note that optimal conditions may vary depending on the specific protein and should be determined empirically.

Summary of Reaction Conditions

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 9.0[9] | Optimal specificity for cysteines is typically between pH 7.5-8.5.[7][8] |

| Temperature | Room Temperature to 37°C[9] | |

| Molar Excess of Label | 10- to 20-fold over protein[9][11] | Higher excess may be needed but can increase non-specific labeling. |

| Reaction Time | 2 hours to overnight[9][11] | Should be optimized for the specific protein. |

| Buffer | Phosphate, HEPES, or Tris buffers[8][9] | Avoid buffers containing sulfhydryl groups. |

Materials Required

-

This compound (IPSL)

-

Protein of interest (containing at least one accessible cysteine residue)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 7.5, containing 150 mM NaCl)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) (Optional, for reducing disulfide bonds)

-

Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Size-exclusion chromatography column or dialysis tubing for purification

-